A Comprehensive Technical Guide to (S)-3-(1-Amino-3-hydroxypropyl)phenol: Synthesis, Characterization, and Pharmaceutical Applications
A Comprehensive Technical Guide to (S)-3-(1-Amino-3-hydroxypropyl)phenol: Synthesis, Characterization, and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(1-Amino-3-hydroxypropyl)phenol is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif, a substituted phenylethanolamine, is a well-established pharmacophore that interacts with adrenergic receptors. This guide provides an in-depth exploration of its chemical identity, stereoselective synthesis, analytical characterization, and its role as a valuable chiral building block in the synthesis of pharmaceutically active compounds.
Part 1: Core Identifiers and Chemical Properties
(S)-3-(1-Amino-3-hydroxypropyl)phenol is a molecule whose precise stereochemistry is crucial for its biological activity and its utility as a synthetic intermediate.
| Identifier | Value | Source |
| CAS Number | 1213299-59-2 | [1] |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| IUPAC Name | (S)-3-(1-Amino-3-hydroxypropyl)phenol | |
| SMILES | OCc1cccc(O)c1 | |
| InChI Key | NUBYNIGJZVNIBG-SBSPUUFOSA-N |
The presence of a chiral center at the carbon bearing the amino group, a phenolic hydroxyl group, and a primary alcohol functionality makes this molecule a versatile synthon for creating more complex molecules with specific stereochemical requirements.
Part 2: Asymmetric Synthesis Strategies
The enantiomeric purity of (S)-3-(1-Amino-3-hydroxypropyl)phenol is paramount for its use in pharmaceutical synthesis. Several strategies can be employed for its stereoselective preparation, primarily focusing on the asymmetric reduction of a prochiral ketone precursor.
Conceptual Workflow for Asymmetric Synthesis
Caption: General workflow for the asymmetric synthesis of (S)-3-(1-Amino-3-hydroxypropyl)phenol.
Experimental Protocol: Asymmetric Reduction of 3-Amino-3'-hydroxypropiophenone
This protocol is based on established methods for the asymmetric reduction of prochiral ketones to chiral alcohols, a key strategy in pharmaceutical manufacturing[2].
Materials:
-
3-Amino-3'-hydroxypropiophenone hydrochloride
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Free Base: In a flame-dried, nitrogen-purged round-bottom flask, suspend 3-Amino-3'-hydroxypropiophenone hydrochloride (1.0 eq) in anhydrous THF. Add triethylamine (1.1 eq) and stir the mixture at room temperature for 30 minutes. Filter the resulting triethylamine hydrochloride salt and wash the solid with anhydrous THF. The filtrate containing the free aminoketone is used directly in the next step.
-
Asymmetric Reduction: To a separate flame-dried, nitrogen-purged flask, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) and anhydrous THF. Cool the solution to -20 °C.
-
Slowly add the borane-dimethyl sulfide complex (1.0 eq) to the CBS catalyst solution, maintaining the temperature at -20 °C. Stir for 15 minutes.
-
Add the previously prepared solution of 3-Amino-3'-hydroxypropiophenone dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains at -20 °C.
-
Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching and Work-up: Once the reaction is complete, slowly add methanol at -20 °C to quench the excess borane.
-
Allow the mixture to warm to room temperature and then add saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield (S)-3-(1-Amino-3-hydroxypropyl)phenol.
Part 3: Analytical Characterization
Ensuring the chemical identity, purity, and enantiomeric excess of (S)-3-(1-Amino-3-hydroxypropyl)phenol is critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The chemical shifts are sensitive to the solvent used.
Expected ¹H and ¹³C NMR Data (Hypothetical, in DMSO-d₆):
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.2 (m, 4H) | 113-130 |
| Phenolic OH | ~9.5 (br s, 1H) | - |
| CH-OH | ~4.5 (m, 1H) | ~70 |
| CH-NH₂ | ~3.5 (m, 1H) | ~55 |
| CH₂ | ~2.7 (m, 2H) | ~40 |
| NH₂ | ~3.3 (br s, 2H) | - |
| CH₂-OH | ~4.8 (t, 1H) | ~60 |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.[3][4][5]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. Polysaccharide-based chiral stationary phases are often effective for separating amino alcohol enantiomers[6][7][8].
This method is based on established protocols for similar chiral amines and amino alcohols[6][7].
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., cellulose or amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Column Temperature | 25 °C |
Rationale for Method Design:
-
Chiral Stationary Phase: Polysaccharide-based CSPs provide a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.
-
Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-hexane), a polar modifier (isopropanol), and a basic additive (diethylamine) is typically effective for amino alcohols. The basic additive helps to improve peak shape and resolution by minimizing interactions with residual silanols on the silica support. The ratio of hexane to isopropanol is a critical parameter for optimizing the separation[9].
Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.
Part 4: Applications in Drug Development
The structural features of (S)-3-(1-Amino-3-hydroxypropyl)phenol make it a valuable precursor for the synthesis of pharmaceuticals, particularly those targeting adrenergic receptors.
Role as a Chiral Building Block
Chiral molecules often exhibit different pharmacological activities and metabolic fates for each enantiomer. The use of enantiomerically pure starting materials like (S)-3-(1-Amino-3-hydroxypropyl)phenol is a cornerstone of modern drug development, ensuring the synthesis of a single, desired stereoisomer of the final active pharmaceutical ingredient (API).
Potential as a Precursor for Adrenergic Receptor Ligands
The phenylethanolamine scaffold is a classic pharmacophore for ligands of adrenergic receptors. Structure-activity relationship (SAR) studies have shown that:
-
The hydroxyl group on the phenyl ring is crucial for receptor binding.
-
The stereochemistry of the hydroxyl and amino groups on the side chain significantly influences potency and selectivity for α- and β-adrenergic receptors[10][11].
-
The (S)-configuration at the carbon bearing the amino group is often associated with higher affinity for certain adrenergic receptor subtypes.
Given these principles, (S)-3-(1-Amino-3-hydroxypropyl)phenol is an ideal starting material for the synthesis of novel β-adrenergic agonists or antagonists.
Caption: Hypothetical interaction of a derivative with the β-adrenergic signaling pathway.
Conclusion
(S)-3-(1-Amino-3-hydroxypropyl)phenol is a valuable and versatile chiral building block for pharmaceutical research and development. Its well-defined stereochemistry and functional groups make it an ideal starting point for the synthesis of novel drug candidates, particularly those targeting the adrenergic system. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers working with this important molecule.
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